molecular formula C10H16ClF2NO B1476613 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one CAS No. 2090611-45-1

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476613
CAS No.: 2090611-45-1
M. Wt: 239.69 g/mol
InChI Key: LBWHLTKXYYXHGL-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one” is a chemical compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . In this case, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidine Derivatives: A study highlighted the synthesis and characterization of piperidine derivatives, including those related to "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one." These compounds have applications in pharmacology and as intermediates in organic synthesis (Vardanyan, 2018).
  • Chemo-enzymatic Synthesis: Research has been conducted on the chemo-enzymatic synthesis of enantiopure intermediates for pharmaceutical applications, showcasing the versatility of piperidine-based compounds in synthesizing enantiomerically pure substances (Banoth et al., 2012).

Applications in Drug Synthesis

  • Neuroleptic Agents Synthesis: A key application of similar compounds involves their use in synthesizing neuroleptic agents, such as Fluspirilen and Penfluridol, which are important in the treatment of psychiatric disorders. The synthesis involves critical intermediates that share functional groups with "this compound" (Botteghi et al., 2001).

Role in Biological Studies

  • Antagonists of Human CCR5 Receptor: Compounds structurally related to "this compound" have been studied as potent antagonists of the CCR5 receptor, indicating potential applications in treating HIV-1 infections (Finke et al., 2001).

Structural and Computational Studies

  • Crystal Structure Analyses: The crystal structure analysis of related compounds provides insights into their molecular geometry and potential interactions in biological systems, underlining the importance of structural studies in developing new therapeutics (Doss et al., 2020).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of novel piperidine derivatives like “2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one” could be a promising area of research in the future.

Properties

IUPAC Name

2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO/c1-2-8(11)10(15)14-5-3-7(4-6-14)9(12)13/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWHLTKXYYXHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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